![molecular formula C20H21F3N4O3 B2740014 (4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-yl)(4-(2-(trifluoromethoxy)benzoyl)piperazin-1-yl)methanone CAS No. 2034587-31-8](/img/structure/B2740014.png)
(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-yl)(4-(2-(trifluoromethoxy)benzoyl)piperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Molecular Interaction Studies
Research has focused on understanding the molecular interactions of related compounds with biological receptors. For example, studies on N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1) elucidate its potent antagonistic effects on the CB1 cannabinoid receptor, using AM1 molecular orbital method for conformational analysis (Shim et al., 2002). This research provides insight into the molecular dynamics and potential therapeutic applications of cannabinoid receptor antagonists.
Synthesis and Antimicrobial Activity
The synthesis and evaluation of antimicrobial activities of new pyridine derivatives have been explored. A study on 2-amino substituted benzothiazoles and 2-chloropyridine-3-carboxylic acid derivatives highlights the process of synthesizing amide derivatives with variable antimicrobial activities against bacteria and fungi (Patel et al., 2011). This research emphasizes the importance of novel pyridine derivatives in developing antimicrobial agents.
Antagonistic Properties on Cannabinoid Receptors
Investigations into SR141716A's inverse agonistic properties at the human cannabinoid CB1 receptor reveal its potential in modulating cannabinoid receptor activity. This compound decreases basal [35S]GTPγS binding, demonstrating its inverse agonist capabilities (Landsman et al., 1997). Such research is pivotal for the development of drugs targeting cannabinoid receptors.
Heterocyclic Core-Based Antagonists
Exploration of heterocyclic cores flanked by two basic functionalities shows significant affinity at the human histamine H3 receptor (hH3R). Compounds with diverse central hetero-aromatic linkers display high affinity and selectivity, hinting at their potential as selective antagonists for therapeutic applications (Swanson et al., 2009).
Mechanism of Action
Target of Action
The primary target of this compound is the Hepatitis B Virus (HBV) core protein . This protein plays a crucial role in the life cycle of the virus, making it an attractive target for potential anti-HBV therapies .
Mode of Action
This compound acts as a core protein allosteric modulator (CpAM) . It interacts with the HBV core protein, effectively inhibiting a wide range of nucleoside-resistant HBV mutants . The exact nature of this interaction and the resulting changes in the core protein’s conformation are still under investigation.
Biochemical Pathways
The compound affects the HBV life cycle by modulating the conformation of the core protein . This modulation disrupts the normal function of the core protein, thereby inhibiting the replication of the virus
Pharmacokinetics
It has been demonstrated that the compound can effectively reduce hbv dna viral load when administered orally in an hbv aav mouse model . This suggests that the compound has good bioavailability.
Result of Action
The primary molecular effect of this compound’s action is the inhibition of HBV replication . On a cellular level, this results in a reduction of the viral load within infected cells . The broader effects of this action on the health and function of the organism are the subject of ongoing research.
properties
IUPAC Name |
[4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl]-[2-(trifluoromethoxy)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F3N4O3/c21-20(22,23)30-17-7-2-1-5-14(17)18(28)25-9-11-26(12-10-25)19(29)15-13-24-27-8-4-3-6-16(15)27/h1-2,5,7,13H,3-4,6,8-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXYQSODURUAZFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=C(C=N2)C(=O)N3CCN(CC3)C(=O)C4=CC=CC=C4OC(F)(F)F)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F3N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-yl)(4-(2-(trifluoromethoxy)benzoyl)piperazin-1-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

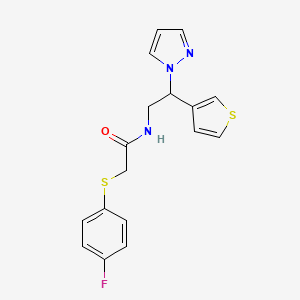
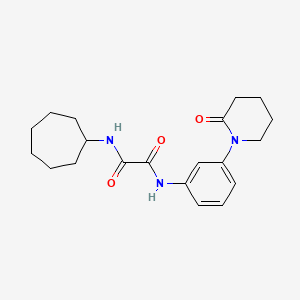
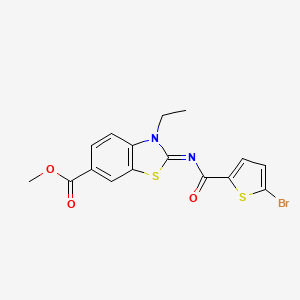

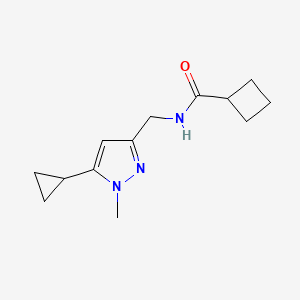
![3-Ethenylsulfonyl-N-pyrazolo[1,5-a]pyridin-3-ylpropanamide](/img/structure/B2739939.png)
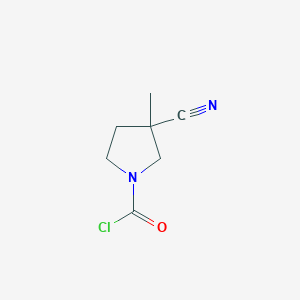
![7-Fluoro-2-methyl-3-[(1-pyrazolo[1,5-a]pyrazin-4-ylpiperidin-4-yl)methyl]quinazolin-4-one](/img/structure/B2739941.png)
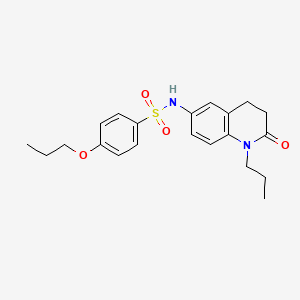
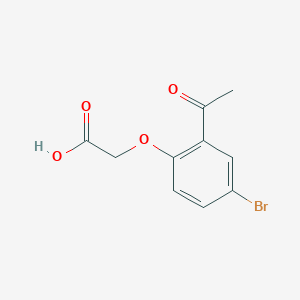
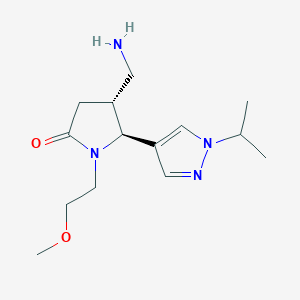

![N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-4'-fluoro-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2739951.png)
![dimethyl 2-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamido)terephthalate](/img/structure/B2739953.png)